![molecular formula C8H11N3O4 B2781161 ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1005576-81-7](/img/structure/B2781161.png)
ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate
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Description
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C8H11N3O4 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate consists of a pyrazole ring attached to a nitro group and an ethyl propanoate group . The InChI code for this compound is 1S/C8H13N3O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3,9H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is a solid compound with a molecular weight of 199.17 . It is stored in a dry environment at a temperature between 2-8°C .Safety and Hazards
The safety information for ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-(4-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(12)6(2)10-5-7(4-9-10)11(13)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEYKTXCOYTLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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